molecular formula C13H12ClN3O3S B2878559 N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide CAS No. 325745-61-7

N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide

Cat. No.: B2878559
CAS No.: 325745-61-7
M. Wt: 325.77
InChI Key: PLCJGCXNCRTLAC-UHFFFAOYSA-N
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Description

N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a sulfonamide group, a hydrazinocarbonyl group, and a 4-chlorophenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form 4-chlorobenzenesulfonyl hydrazide. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
  • N-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxamides

Uniqueness

N-(4-Chloro-phenyl)-3-hydrazinocarbonyl-benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide and hydrazinocarbonyl groups make it particularly effective in enzyme inhibition and antimicrobial applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(hydrazinecarbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-10-4-6-11(7-5-10)17-21(19,20)12-3-1-2-9(8-12)13(18)16-15/h1-8,17H,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCJGCXNCRTLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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